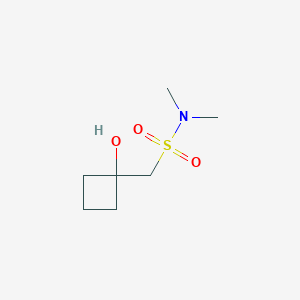

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

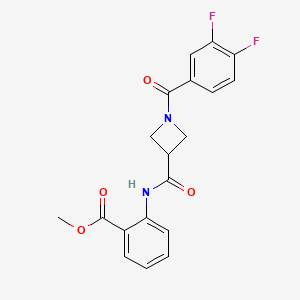

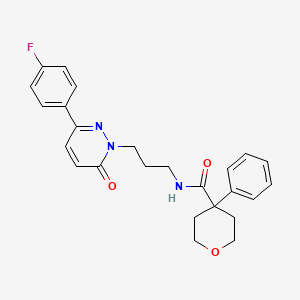

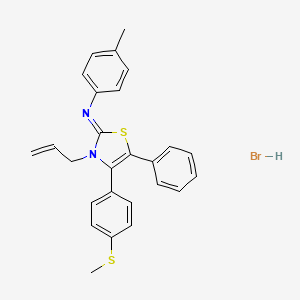

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide, also known as CBDM, is a small molecule drug that has gained significant interest in the scientific community due to its potential therapeutic applications. CBDM is a sulfonamide derivative that has been shown to have anti-tumor and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

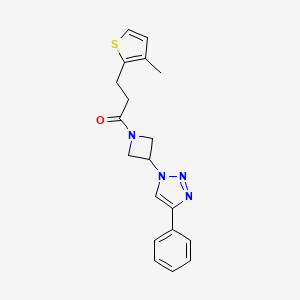

- 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide can serve as a substrate for drug metabolism studies. Researchers use it to investigate how enzymes in the liver (such as cytochrome P450 and UDP-glucuronosyltransferases) process and modify drugs. Understanding these metabolic pathways is crucial for drug development and safety assessment .

- Glucuronidation is a phase II metabolic reaction that involves attaching a glucuronic acid moiety to a drug or its metabolite. This process enhances water solubility and facilitates excretion. Scientists study the glucuronidation of compounds like 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide to better understand drug interactions, pharmacokinetics, and potential toxicity .

Drug Metabolism Studies

Glucuronidation Research

Wirkmechanismus

Target of Action

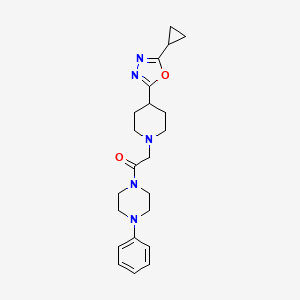

Related compounds have been found to interact with theAdenosine Monophosphate-activated Protein Kinase (AMPK) . AMPK is a protein kinase involved in maintaining energy homeostasis within cells .

Mode of Action

It’s worth noting that similar compounds have been reported to act asallosteric activators of AMPK . Allosteric activators work by binding to a site other than the active site of the enzyme, leading to a conformational change that increases the enzyme’s activity.

Biochemical Pathways

It is activated in response to low energy states and triggers a series of reactions to restore energy balance, including the promotion of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP .

Pharmacokinetics

Related compounds have been reported to undergo glucuronidation, a major metabolic pathway for xenobiotics, by the enzyme ugt1a1 . This process can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

Activation of ampk, a potential target of this compound, can have several effects, including the promotion of glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, and the inhibition of gluconeogenesis, cholesterol synthesis, and triglyceride synthesis .

Eigenschaften

IUPAC Name |

1-(1-hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-8(2)12(10,11)6-7(9)4-3-5-7/h9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEWMOCVOCOIGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1(CCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)

![N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)

![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)

![4-(2-Methyl-5-phenylpyrazole-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2398952.png)

![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)

![N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2398960.png)